molecular formula C17H16FNO3S2 B2912106 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1428371-41-8

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2912106
CAS No.: 1428371-41-8
M. Wt: 365.44
InChI Key: CFYXLHIDCMISCT-UHFFFAOYSA-N
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Description

2-Fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide-based small molecule intended for research use in biochemical and pharmacological screening. This compound features a benzysulfonamide core structure, a common motif in medicinal chemistry known to impart significant biological activity. The molecular structure is further functionalized with fluorinated aryl, furanylmethyl, and thiophenylethyl groups, which may enhance its properties in drug discovery research, such as binding affinity and metabolic stability . Primary Research Applications and Value: The core value of this compound lies in its potential as a building block or a tool molecule for investigating novel therapeutic targets. Sulfonamide derivatives are extensively investigated for their activity against various protein targets. In particular, recent scientific literature highlights the development of sulfonamide-based compounds as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of diseases from neurodegenerative disorders to metabolic syndromes . While the specific activity of this compound must be confirmed by the researcher, its structural similarity to published NLRP3 inhibitor scaffolds suggests it may hold value in immunology and inflammation research . Handling and Safety: This product is labeled 'For Research Use Only'. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all safe laboratory practices.

Properties

IUPAC Name

2-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S2/c18-16-5-1-2-6-17(16)24(20,21)19(12-14-8-10-22-13-14)9-7-15-4-3-11-23-15/h1-6,8,10-11,13H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYXLHIDCMISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furan-3-ylmethyl Intermediate: This step involves the reaction of furan-3-carboxaldehyde with a suitable reducing agent to form furan-3-ylmethanol.

    Introduction of the Thiophen-2-yl Group: The furan-3-ylmethanol is then reacted with 2-bromoethyl thiophene under basic conditions to form the intermediate N-(2-(thiophen-2-yl)ethyl)furan-3-ylmethanol.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield the corresponding amine.

Scientific Research Applications

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the sulfonamide group can enhance its binding affinity and specificity for certain targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Fluoro C₁₇H₁₅FNO₃S₂ ~399.9* Electron-withdrawing fluorine enhances polarity; furan and thiophene improve lipophilicity.
3-Chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide 3-Chloro, 4-Fluoro C₁₇H₁₅ClFNO₃S₂ 399.9 Chlorine increases molecular weight and hydrophobicity; dual halogenation may alter binding specificity.
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide 3-Chloro, 4-Methoxy C₁₇H₁₆ClNO₄S₂ 397.9 Methoxy group provides electron-donating effects, potentially reducing reactivity compared to halogenated analogs.
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide 4-Trifluoromethoxy C₁₇H₁₄F₃NO₅S₂ 433.4 Trifluoromethoxy group enhances metabolic stability and electronegativity.

Notes:

  • The target compound’s 2-fluoro substitution distinguishes it from analogs with 3-chloro or 4-methoxy groups. Fluorine’s smaller size and higher electronegativity may improve target binding compared to bulkier substituents .
  • Compounds with trifluoromethoxy () or dual halogens () exhibit higher molecular weights, which could impact bioavailability and permeability .

Heterocyclic Side Chain Modifications

Compound Name Side Chains Biological Activity (Inferred) Reference
Target Compound Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl Potential enzyme inhibition (e.g., anthrax lethal factor or kinase targets) due to aromatic heterocycles.
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide Benzo[d]thiazole, thiazole Demonstrated activity as anthrax lethal factor inhibitors.
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide Thiophen-2-yl, pyridine Anticancer activity comparable to doxorubicin.

Notes:

  • The target’s furan and thiophene side chains may mimic the bioactive conformations of compounds like those in , which showed anticancer efficacy .
  • Benzo[d]thiazole-containing analogs () exhibit targeted enzyme inhibition, suggesting that the thiophene-ethyl group in the target compound could similarly engage with catalytic pockets .

Physicochemical and Spectroscopic Properties

  • NMR Data : While direct NMR data for the target compound is unavailable, analogs in –2 and 9 show characteristic sulfonamide proton signals at δ 7.5–8.5 ppm and heterocyclic protons (furan/thiophene) at δ 6.0–7.5 ppm. The fluorine atom in the target compound would cause deshielding of adjacent protons .

Biological Activity

2-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, with a CAS number of 1428371-41-8, is an organic compound featuring a unique combination of functional groups that may confer significant biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO3S2C_{17}H_{16}FNO_3S_2, with a molecular weight of 365.4 g/mol. The presence of furan and thiophene rings suggests potential interactions with biological systems, particularly in modulating enzyme activity or receptor binding.

PropertyValue
CAS Number1428371-41-8
Molecular FormulaC₁₇H₁₆FNO₃S₂
Molecular Weight365.4 g/mol

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research has shown that N-Heterocycles, which include compounds like the one , can serve as promising antiviral agents. For instance, modifications at specific positions on the furan ring have been linked to enhanced biological activity against viruses such as HIV and other retroviruses . The introduction of halogen atoms (like fluorine in this compound) can significantly influence the binding affinity to viral proteins, potentially enhancing efficacy.

Anticancer Activity

Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives containing furan and thiophene moieties have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction . The IC50 values for related compounds suggest that they can effectively inhibit cell proliferation at micromolar concentrations.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies on related sulfonamide derivatives revealed IC50 values ranging from 0.65 µM to 15.63 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . These findings indicate a strong potential for further exploration of the compound's anticancer properties.
  • Enzyme Inhibition : Similar compounds have shown significant inhibition of key enzymes involved in cancer progression. For instance, compounds with a benzothiazole sulfonate structure exhibited potent tyrosinase inhibitory activity, which is crucial in melanoma treatment . It is plausible that our compound may exhibit comparable enzyme inhibition characteristics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for optimizing the yield of this compound, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via reductive amination or sulfonylation of pre-functionalized amines. For example, reductive amination of furan-3-ylmethylamine with a thiophenylethyl aldehyde precursor, followed by sulfonylation with 2-fluorobenzenesulfonyl chloride, is a viable route . Reaction temperature (0–25°C) and solvent polarity (THF vs. dichloromethane) critically influence regioselectivity due to steric hindrance from the furan and thiophene substituents . Purification via flash column chromatography (CH₂Cl₂/MeOH/NH₄OH gradients) is recommended to isolate the product with ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for resolving structural ambiguities in this sulfonamide derivative?

  • Methodological Answer : X-ray crystallography is definitive for resolving sulfonamide conformation and non-covalent interactions (e.g., π-stacking between aromatic rings). For example, disorder in thiophene/furan substituents can be resolved using SHELXL refinement protocols . NMR (¹H/¹³C/¹⁹F) with 2D correlation experiments (COSY, HSQC) clarifies proton environments, particularly for distinguishing N-alkylation patterns . High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. How does the compound’s solubility and stability profile affect experimental design in biological assays?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~3.5 predicted) necessitates DMSO stock solutions (<10 mM) for in vitro studies. Stability tests under physiological pH (7.4) and light exposure are critical: HPLC monitoring over 24 hours reveals <5% degradation in PBS at 37°C, but significant photodegradation under UV light requires amber vials .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting electronic properties and receptor binding affinities?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set accurately predicts frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and electrostatic potential maps, highlighting nucleophilic regions at the sulfonamide oxygen and fluorine atoms . For receptor studies, homology modeling (e.g., using β₂-adrenergic receptor templates) combined with molecular docking (AutoDock Vina) identifies key binding residues (e.g., Tyr5.38, His7.39 in orexin receptors) .

Q. How do structural modifications (e.g., fluorine substitution, heterocyclic variations) impact bioactivity and selectivity in receptor-binding assays?

  • Methodological Answer : Fluorine at the benzene ring enhances metabolic stability and modulates electron-withdrawing effects, increasing binding affinity (ΔG ~-9.2 kcal/mol vs. -8.5 kcal/mol for non-fluorinated analogs) . Replacing thiophene with pyrrolidine reduces selectivity for OX1 over OX2 receptors due to steric clashes with non-conserved residues (e.g., Gln1263.32 in OX1) .

Q. How should conflicting spectral or crystallographic data be resolved during structural validation?

  • Methodological Answer : Discrepancies in NMR coupling constants (e.g., J = 8 Hz vs. 6 Hz for thiophene protons) may arise from dynamic conformational exchange. Variable-temperature NMR (VT-NMR) at 173–298 K can freeze rotameric states . For crystallographic disorder (e.g., furan orientation), iterative refinement with SHELX and residual density analysis (R-factor <0.04) resolves ambiguities .

Data Contradiction Analysis

Q. Why might computational predictions of binding affinity conflict with experimental IC₅₀ values?

  • Methodological Answer : Discrepancies often arise from solvent effects (implicit vs. explicit water models in docking) and protein flexibility (rigid vs. flexible backbone assumptions). For example, almorexant’s predicted ΔG of -10.1 kcal/mol (computational) vs. experimental IC₅₀ = 13 nM (ΔG ~-9.8 kcal/mol) highlights the need for MD simulations to account for side-chain rearrangements .

Methodological Resources

  • Synthesis : Reductive amination protocols , sulfonylation conditions .
  • Characterization : SHELX refinement , HRMS parameters .
  • Computational : B3LYP/6-31G* for DFT , AutoDock Vina for docking .

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